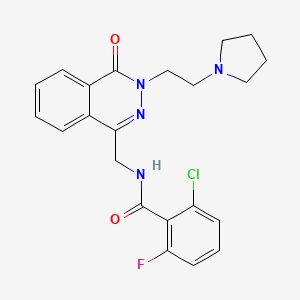

2-chloro-6-fluoro-N-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)benzamide

Description

Properties

IUPAC Name |

2-chloro-6-fluoro-N-[[4-oxo-3-(2-pyrrolidin-1-ylethyl)phthalazin-1-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22ClFN4O2/c23-17-8-5-9-18(24)20(17)21(29)25-14-19-15-6-1-2-7-16(15)22(30)28(26-19)13-12-27-10-3-4-11-27/h1-2,5-9H,3-4,10-14H2,(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTYPXRDCRJKLNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CCN2C(=O)C3=CC=CC=C3C(=N2)CNC(=O)C4=C(C=CC=C4Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22ClFN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-6-fluoro-N-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)benzamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route may include:

Formation of the Benzamide Core: The initial step involves the synthesis of the benzamide core by reacting 2-chloro-6-fluorobenzoic acid with an appropriate amine under dehydrating conditions.

Introduction of the Phthalazinone Moiety: The phthalazinone moiety is introduced through a cyclization reaction involving a hydrazine derivative and a suitable diketone.

Attachment of the Pyrrolidine Ring: The pyrrolidine ring is attached via a nucleophilic substitution reaction, where the phthalazinone intermediate reacts with a pyrrolidine derivative.

Final Coupling: The final step involves coupling the benzamide core with the phthalazinone-pyrrolidine intermediate under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-chloro-6-fluoro-N-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

Substitution: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

Biological Studies: It can be used as a probe to study biological pathways and interactions at the molecular level.

Pharmacology: The compound may exhibit pharmacological activity, making it useful for studying drug-receptor interactions and pharmacokinetics.

Industrial Applications: Its chemical properties may be exploited in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-6-fluoro-N-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

| Property | Target Compound | Analog (CAS 923174-47-4) |

|---|---|---|

| Core Structure | 3,4-Dihydrophthalazinone | Pyridazinone |

| Substituent on Core | 2-(Pyrrolidin-1-yl)ethyl | 4-Methoxyphenyl |

| Molecular Formula | C₂₁H₂₁ClFN₄O₂ (inferred) | C₂₀H₁₇ClFN₃O₃ |

| Molecular Weight | ~422.9 (calculated) | 401.8 |

| Key Functional Groups | Chloro, fluoro, benzamide, pyrrolidine | Chloro, fluoro, benzamide, methoxyphenyl |

Key Differences:

This rigidity may influence binding affinity to biological targets .

Substituents :

- The pyrrolidin-1-yl ethyl group introduces a basic tertiary amine, which could enhance aqueous solubility (as a salt) and facilitate interactions with acidic residues in enzyme binding pockets.

- The 4-methoxyphenyl group in the analog is lipophilic and electron-rich, likely affecting membrane permeability and π-π stacking interactions .

Hypothesized Pharmacological Implications

While pharmacological data for both compounds are unavailable, structural differences suggest divergent biological profiles:

- The target compound’s dihydrophthalazinone core and pyrrolidine substituent may favor interactions with kinases or proteases requiring rigid, planar scaffolds and basic motifs.

- The analog’s pyridazinone and methoxyphenyl groups might prioritize targets where lipophilicity and aromatic interactions dominate, such as GPCRs or nuclear receptors.

Biological Activity

The compound 2-chloro-6-fluoro-N-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)benzamide is a synthetic organic molecule with potential pharmacological applications. Its unique structural features suggest various biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article aims to provide a comprehensive overview of its biological activity based on available research findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 428.9 g/mol . The structure includes a benzamide core linked to a pyrrolidinyl group and a phthalazinone moiety, which may enhance its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C22H22ClFN4O2 |

| Molecular Weight | 428.9 g/mol |

| CAS Number | 1448126-35-9 |

The biological activity of this compound is hypothesized to involve interactions with specific enzymes or receptors associated with inflammatory and cancer pathways. The presence of halogen atoms (chlorine and fluorine) may increase its binding affinity to these targets, enhancing its therapeutic potential.

Anticancer Properties

Recent studies indicate that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives with phthalazinone structures have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Anti-inflammatory Effects

Research has highlighted the anti-inflammatory potential of related compounds through the inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX. These mechanisms suggest that the compound may reduce inflammation in conditions like arthritis or other inflammatory diseases .

Antimicrobial Activity

Compounds with similar structural features have been reported to possess antimicrobial properties against a range of pathogens, including bacteria and fungi. The exact mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways .

Study 1: Anticancer Activity

A study evaluated the effects of a structurally related compound on human breast cancer cells (MCF-7). The results indicated that treatment with the compound led to a 50% reduction in cell viability at concentrations as low as 10 µM , suggesting potent anticancer activity.

Study 2: Anti-inflammatory Mechanisms

In an animal model of acute inflammation, administration of the compound resulted in a significant decrease in paw edema compared to the control group, indicating its potential as an anti-inflammatory agent.

Q & A

Q. What synthetic routes are recommended for preparing this compound, and how can purity be optimized?

The synthesis of structurally complex benzamide derivatives typically involves multi-step reactions, including amide bond formation, heterocyclic ring construction, and functional group modifications. A plausible route for this compound may start with:

- Step 1 : Condensation of 2-chloro-6-fluorobenzoic acid with a phthalazinone intermediate containing a pyrrolidine-ethyl side chain.

- Step 2 : Activation of the carboxylic acid using reagents like p-trifluoromethylbenzoyl chloride (as in ) or thionyl chloride for amide coupling.

- Step 3 : Purification via column chromatography or recrystallization to achieve >95% purity.

To optimize yield and purity, employ Design of Experiments (DoE) methodologies to test variables like reaction temperature, solvent polarity, and catalyst loading. Statistical modeling (e.g., response surface analysis) can identify optimal conditions .

Q. How can the compound’s structure be rigorously characterized?

Use a combination of spectroscopic and analytical techniques:

- NMR : Confirm substituent positions (e.g., phthalazinone carbonyl at ~170 ppm in -NMR) and pyrrolidine proton integration.

- HRMS : Validate molecular weight with <2 ppm error.

- X-ray crystallography : Resolve stereochemistry of the pyrrolidine-ethyl side chain if crystalline material is obtainable.

- FTIR : Identify key functional groups (amide C=O stretch at ~1650 cm) .

Q. What preliminary biological screening assays are appropriate?

- Enzyme inhibition assays : Test against kinases or proteases due to the phthalazinone core’s potential as a pharmacophore (e.g., PARP inhibitors).

- Cellular viability assays : Use cancer cell lines (e.g., HeLa, MCF-7) with IC determination via MTT assays.

- ADME prediction : Calculate logP and polar surface area to estimate bioavailability .

Advanced Research Questions

Q. How can selective functionalization of the phthalazinone core be achieved?

The 4-oxo-3,4-dihydrophthalazin-1-yl group is prone to nucleophilic attack. To achieve selective modifications:

- Protecting groups : Temporarily block the amide nitrogen using Boc or Fmoc groups during alkylation/arylation.

- Metal-catalyzed cross-coupling : Employ Suzuki-Miyaura reactions on halogenated phthalazinone derivatives.

- Kinetic vs. thermodynamic control : Adjust reaction time and temperature to favor desired regioisomers .

Q. How should contradictory bioactivity data between in vitro and in vivo models be resolved?

- Metabolic stability testing : Use liver microsomes to identify rapid degradation pathways (e.g., CYP450-mediated oxidation of the pyrrolidine ring).

- Prodrug strategies : Modify the benzamide or pyrrolidine groups to enhance metabolic resistance.

- Computational modeling : Perform molecular dynamics simulations to assess target binding under physiological conditions .

Q. What strategies optimize continuous-flow synthesis for scalable production?

- Reactor design : Use segmented flow systems to minimize side reactions (e.g., hydrolysis of the amide bond).

- In-line monitoring : Integrate UV-Vis or IR spectroscopy for real-time reaction tracking.

- Solvent selection : Prioritize low-viscosity solvents (e.g., acetonitrile) to enhance mixing efficiency (see for flow-chemistry principles) .

Q. How can stereochemical outcomes in the pyrrolidine-ethyl side chain be controlled?

- Chiral auxiliaries : Introduce temporary stereodirecting groups during alkylation.

- Asymmetric catalysis : Use transition-metal catalysts (e.g., Ru-BINAP complexes) for enantioselective synthesis.

- Chiral resolution : Separate enantiomers via chiral HPLC or enzymatic resolution .

Methodological Considerations

Q. Key Analytical Techniques

| Technique | Application | Example Data from Evidence |

|---|---|---|

| -NMR | Track fluorinated substituents | 2-chloro-6-fluoro motif |

| LC-MS/MS | Quantify degradation products | Purity >99% |

| DSC/TGA | Assess thermal stability | Melting point ~220°C |

Q. Common Pitfalls and Solutions

- Low amidation yield : Pre-activate the carboxylic acid using HATU/DIPEA in DMF .

- Byproduct formation : Use scavenger resins (e.g., trisamine for acyl chloride removal) .

- Hygroscopicity : Store the compound under inert gas with molecular sieves .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.